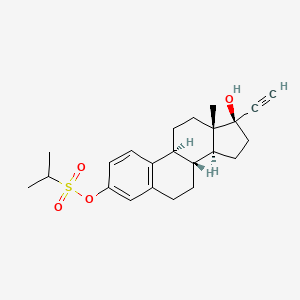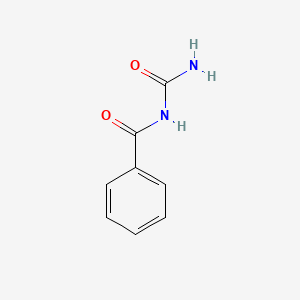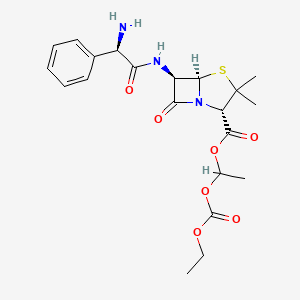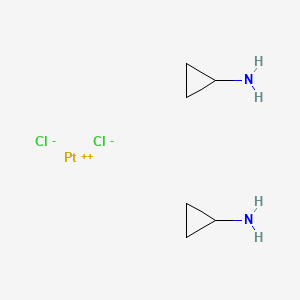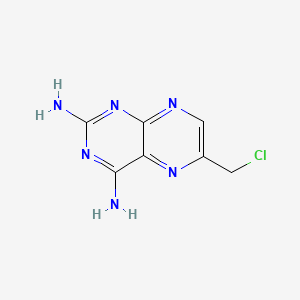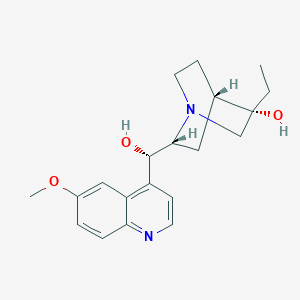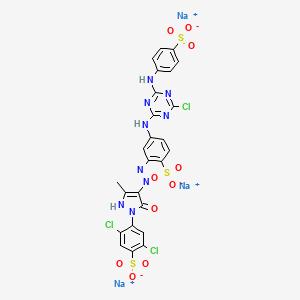
Cibacron Brilliant Yellow 3G-P
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Cibacron Brilliant Yellow 3G-P involves complex chemical reactions, primarily focusing on the azo group formation. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a phenolic or naphtholic compound. This synthesis pathway ensures the dye's bright yellow color and chemical stability, making it suitable for various industrial applications.
Molecular Structure Analysis
The molecular structure of Cibacron Brilliant Yellow 3G-P features azo (-N=N-) linkages, which are central to the dye's color properties. The presence of sulfonic acid groups in its structure enhances its solubility in water and affinity for textile fibers. These molecular characteristics are crucial for its effective application in dyeing processes, ensuring uniform coloration and strong fabric bonding.
Chemical Reactions and Properties
Cibacron Brilliant Yellow 3G-P undergoes various chemical reactions, particularly when exposed to photocatalytic degradation processes. Studies have shown that the dye can be effectively degraded under simulated solar light using nanosized ZnO as a photocatalyst, highlighting its responsiveness to environmental remediation techniques (Jia et al., 2016). These reactions not only demonstrate the dye's chemical properties but also its potential impact on water pollution and treatment methods.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
Cibacron Brilliant Yellow 3G-P has been extensively studied in the context of photocatalytic degradation. Jia et al. (2016) investigated its degradation using nanosized ZnO as a photocatalyst under simulated solar light, focusing on parameters like initial dye concentration, catalyst dosage, and pH value (Jia et al., 2016). Similarly, Miao et al. (2018) examined the photocatalytic degradations of Cibacron Brilliant Yellow 3G-P along with other dyes using ball-milled TiO2 (Miao et al., 2018).
Photocatalytic Treatment in Textile Dye Wastewater
Aye et al. (2003) focused on the photocatalytic treatment of textile dye wastewater containing Cibacron Brilliant Yellow 3G-P, utilizing UV-A radiation and different photocatalysts in the presence of hydrogen peroxide for increased efficiency (Aye et al., 2003).
Use in Sorption Processes
Research by Fasfous and Abu Farha (2012) demonstrated the use of coffee husks as a low-cost sorbent for the removal of Cibacron Brilliant Yellow 3G-P from aqueous solutions, highlighting the influence of pH and temperature on sorption capacity (Fasfous & Abu Farha, 2012).
Biodegradability Enhancement Through Photocatalysis
Aye et al. (2004) studied the enhancement of biodegradability of Cibacron Brilliant Yellow 3G-P through photocatalysis, analyzing the impact on biological treatment processes (Aye et al., 2004).
Application in Semiconductor Industries
Radia et al. (2022) explored the application of photocatalyst in semiconductor industries by investigating the photodegradation of Cibacron Brilliant Yellow 3G-P using various semi-conductors (Radia et al., 2022).
Eigenschaften
IUPAC Name |
trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl3N9O10S3.3Na/c1-11-21(22(38)37(36-11)18-9-16(27)20(10-15(18)26)50(45,46)47)35-34-17-8-13(4-7-19(17)49(42,43)44)30-25-32-23(28)31-24(33-25)29-12-2-5-14(6-3-12)48(39,40)41;;;/h2-10,36H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNBZTDZMXUVML-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl3N9Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cibacron Brilliant Yellow 3G-P | |
CAS RN |
50662-99-2 | |
| Record name | Cibacron Brilliant Yellow 3G-P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050662992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



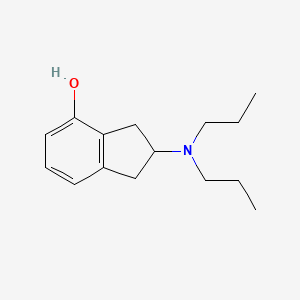
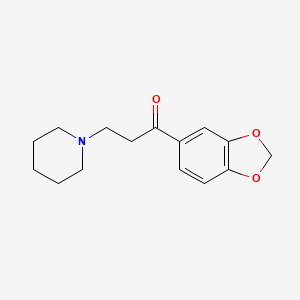
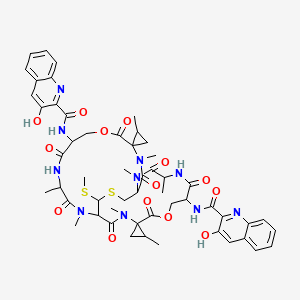
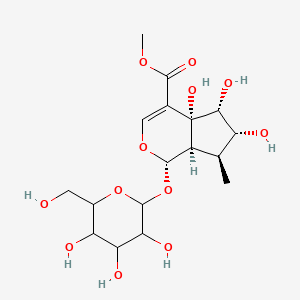
![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)
![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)
![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)
